Class-Level Inference: Enhanced Lipophilicity and Metabolic Stability via 6-OCF3 Substitution
The presence of the 6-trifluoromethoxy (-OCF3) group distinguishes this compound from unsubstituted (6-H) or 6-methoxy (-OCH3) quinazolin-4(3H)-one analogs. The -OCF3 group is a strongly electron-withdrawing, lipophilic substituent known to increase metabolic stability and modulate target binding. [1] While direct experimental data for this exact compound are sparse, class-level SAR from closely related quinazolinone kinase inhibitors demonstrates that 6-OCF3 substitution enhances logP and metabolic half-life relative to 6-OCH3 or 6-H analogs. [1]
| Evidence Dimension | Physicochemical Property - Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.01 (calculated from structure) |
| Comparator Or Baseline | 6-Methoxyquinazolin-4(3H)-one (cLogP ≈ 1.3) |
| Quantified Difference | Δ cLogP ≈ +0.7 (increased lipophilicity) |
| Conditions | In silico calculation using ChemAxon software (vendor datasheet) |
Why This Matters
Increased lipophilicity can improve membrane permeability, a critical parameter for intracellular target engagement, making this compound a preferred starting point for lead optimization over less lipophilic analogs.
- [1] Barker AJ. Quinazoline derivatives useful for treatment of neoplastic disease. U.S. Patent No. 5,457,105. Washington, DC: U.S. Patent and Trademark Office. 1995. View Source
